hMAO-B Inhibitory Potency: >3,000-Fold Weaker Than Series Lead D14
In a direct enzymatic assay, 2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine exhibits negligible hMAO-B inhibition (IC50 > 60,000 nM), compared to the series lead compound D14 (IC50 = 20 nM) and the clinical reference rasagiline (IC50 ≈ 17–28 nM in the same study) [1]. This establishes the compound as essentially inactive on this target, representing a >3,000-fold potency loss relative to D14 [1].
| Evidence Dimension | hMAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >60,000 nM |
| Comparator Or Baseline | Lead compound D14: IC50 = 20 nM; Rasagiline: IC50 ≈ 17–28 nM |
| Quantified Difference | >3,000-fold less potent than D14 |
| Conditions | Recombinant human MAO-B, in vitro enzymatic assay, substrate: kynuramine, detection: fluorometric, reported in Eur. J. Med. Chem. 2018 |
Why This Matters
For programs seeking an hMAO-B inhibitor, this potency deficit renders the compound unsuitable as a tool or lead, directly informing procurement exclusion.
- [1] Xiao, X., Zhang, X.-X., Zhan, M.-M., Cheng, K., Li, S., Xie, Z., & Liao, C. (2018). Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline. European Journal of Medicinal Chemistry, 145, 588–593. (Data retrieved from BindingDB for compound BDBM162206; IC50 > 60,000 nM). View Source
